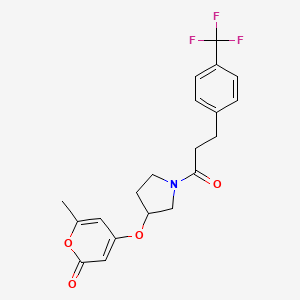

6-methyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Description

Properties

IUPAC Name |

6-methyl-4-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]pyrrolidin-3-yl]oxypyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO4/c1-13-10-17(11-19(26)27-13)28-16-8-9-24(12-16)18(25)7-4-14-2-5-15(6-3-14)20(21,22)23/h2-3,5-6,10-11,16H,4,7-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJONMFCOQPXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine ring is synthesized via cyclization of γ-amino alcohols or alkylation of aziridines. For stereochemical control at the 3-position, chiral auxiliaries or asymmetric hydrogenation may be employed. A representative approach involves the reduction of a pyrrolidinone precursor, such as 4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one, using lithium aluminum hydride (LiAlH4) to yield the corresponding pyrrolidine.

Introduction of the Propanoyl-Trifluoromethylphenyl Group

The propanoyl side chain is installed via acylation of the pyrrolidine nitrogen. In a protocol adapted from WO2010014939A1, 3-(4-(trifluoromethyl)phenyl)propanoic acid is activated with thionyl chloride (SOCl2) to form the acid chloride, which reacts with pyrrolidine in the presence of triethylamine (Et3N) to yield 1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidine. Subsequent oxidation or functionalization at the 3-position introduces the hydroxyl group required for ether formation.

Synthesis of the 6-Methyl-2H-pyran-2-one Core

Biosynthetic Routes from Triacetic Acid Lactone

Triacetic acid lactone (TAL, 4-hydroxy-6-methyl-2-pyrone) serves as a key precursor. Enzymatic synthesis using 2-pyrone synthase (2-PS) in Saccharomyces cerevisiae converts acetyl-CoA and malonyl-CoA into TAL with 70% efficiency. Chemical modification of TAL’s 4-hydroxy group is critical for introducing the ether linkage. Protection with tert-butyldimethylsilyl (TBS) chloride, followed by deprotection post-coupling, is a common strategy.

Chemical Synthesis from Dihydroxyacetone Derivatives

Alternative routes involve cyclocondensation of β-keto esters. For example, 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (CAS 33177-29-6) is synthesized via acid-catalyzed lactonization of 4-hydroxy-6-methyl-5-oxohexanoic acid. Oxidation with Jones reagent then yields the fully aromatic pyranone.

Coupling Strategies for Ether Bond Formation

Nucleophilic Substitution

Activation of the pyranone’s 4-hydroxy group as a mesylate or tosylate enables nucleophilic attack by the pyrrolidine-3-ol. In a procedure from PMC8648050, pyranone mesylation (methanesulfonyl chloride, Et3N) generates a leaving group, which reacts with the pyrrolidine alcohol in dimethylformamide (DMF) at 80°C to form the ether.

Mitsunobu Reaction

The Mitsunobu reaction offers stereochemical control. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), the hydroxylated pyrrolidine couples directly with the 4-hydroxy pyranone, yielding the ether linkage with inversion of configuration.

Stereochemical Considerations

The 3-position of the pyrrolidine necessitates (R) or (S) configuration depending on biological activity. Asymmetric hydrogenation of pyrrolidinone precursors using chiral catalysts like Ru-BINAP achieves enantiomeric excesses >90%. Alternatively, resolution via diastereomeric salt formation with tartaric acid derivatives ensures optical purity.

Optimization and Challenges

Yield Optimization

Coupling efficiencies vary significantly with reaction conditions. For example, Mitsunobu reactions typically achieve 60–75% yields, whereas nucleophilic substitutions may drop to 40–50% due to competing elimination. Solvent choice (e.g., tetrahydrofuran vs. DMF) and temperature modulation are critical for maximizing output.

Purification Challenges

Chromatographic separation is complicated by the compound’s hydrophobicity. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves impurities effectively.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : This compound can undergo oxidation reactions, especially at the methyl group or the pyrrolidinyl ring, leading to the formation of various oxidized derivatives.

Reduction: : The pyranone and propanoyl groups can be reduced under suitable conditions, producing alcohols or amines as major products.

Substitution: : The trifluoromethyl phenyl ring is susceptible to electrophilic aromatic substitution, while the pyrrolidinyl group can undergo nucleophilic substitution.

Common Reagents and Conditions Used

Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Typical reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: : Conditions vary depending on the functional group being targeted but generally involve strong acids, bases, or electrophiles.

Major Products Formed

The major products are varied, including hydroxyl derivatives, reduced amines, and substituted aromatic compounds, depending on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant pharmacological properties, making it a candidate for drug development. It has been studied for its potential as:

- Anticancer Agent : Research indicates that pyranone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Activity : Compounds similar to this structure have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines .

- Antimicrobial Properties : The presence of trifluoromethyl groups enhances the antimicrobial efficacy of related compounds against various pathogens .

Neuroscience

The compound's structural features suggest potential applications in neuroscience:

- Neuroprotective Effects : Studies have shown that certain pyranone derivatives can protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .

- Cognitive Enhancers : Some derivatives have been investigated for their ability to enhance cognitive functions and memory, potentially useful in treating conditions like Alzheimer's disease.

Material Science

Beyond biological applications, this compound may also find utility in material science:

- Polymer Synthesis : Pyranones can be used as monomers in the synthesis of polymers with specific optical and electronic properties. Their unique structure allows for the modification of polymer characteristics, such as thermal stability and solubility .

Case Studies

Mechanism of Action

Molecular Targets and Pathways Involved

The compound's mechanism of action largely depends on its application:

In biological systems: , it might act by inhibiting or activating specific enzymes or receptors, modulating biochemical pathways.

In chemical reactions: , it acts as a reagent or intermediate, facilitating various transformations due to its reactive functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally or functionally related molecules from the provided evidence:

Core Heterocyclic Systems

- This contrasts with pyrimidin-4-ol () and pyridazine derivatives (), which offer distinct electronic profiles and hydrogen-bonding capabilities due to nitrogen positioning .

- Analog 1 : 6-(2-ethoxyphenyl)-2-methylpyrimidin-4-ol () contains a pyrimidin-4-ol core, enabling tautomerism and enhanced solubility compared to the pyran-2-one system. The ethoxyphenyl substituent may confer greater hydrophobicity than the trifluoromethylphenyl group in the target compound .

- Analog 2: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...

Substituent Effects

- Trifluoromethyl Group: The trifluoromethylphenyl moiety in the target compound is shared with compounds in , where it enhances lipophilicity and resistance to oxidative metabolism. However, its placement on a propanoyl-pyrrolidine chain (target) versus a phenyl ring () may alter steric interactions in target binding .

- Pyrrolidine Modifications: The pyrrolidin-3-yloxy group in the target compound is structurally distinct from the morpholine- and pyridazine-containing analogs in . Morpholine groups (e.g., in ’s (4aR)-N-[2-(2-cyanopyridin-4-yl)...) typically improve aqueous solubility, whereas pyrrolidine derivatives may favor membrane permeability .

Functional Group Diversity

- Propanoyl Linker: The propanoyl chain in the target compound contrasts with the thiourea () and carboxamide () linkers. Propanoyl groups may reduce metabolic cleavage compared to esters or amides but could limit conformational flexibility .

- Fluorine Substituents : While the target compound lacks direct fluorine substitution, analogs in (e.g., 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one) demonstrate that fluorine atoms can enhance binding to hydrophobic pockets in biological targets .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Synthetic Feasibility: The target compound’s pyrrolidine-propanoyl linkage may require multi-step synthesis akin to methods in , where tert-butyldimethylsilyl (TBS) and bis(4-methoxyphenyl) groups are used for protection .

- Biological Hypotheses : Compounds with trifluoromethyl groups () often exhibit enhanced binding to hydrophobic enzyme pockets, suggesting the target compound could target similar pathways (e.g., inflammation or oncology) .

- Data Gaps: No experimental data (e.g., IC₅₀, LogP) are available for the target compound in the provided evidence, limiting direct functional comparisons.

Biological Activity

6-methyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one, also known by its CAS number 1795423-45-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

- A pyran ring.

- A trifluoromethyl group attached to a phenyl ring.

- A pyrrolidine moiety linked to a propanoyl chain.

This unique arrangement is expected to influence its biological properties significantly.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structural motifs. For instance, derivatives of trifluoromethyl phenyl groups have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds exhibited low toxicity in human cell lines and demonstrated efficacy in inhibiting biofilm formation, which is crucial for bacterial persistence and resistance development .

The proposed mechanism involves the inhibition of macromolecular synthesis in bacterial cells, leading to bactericidal effects. The compounds were effective at low minimum inhibitory concentrations (MICs), indicating high potency . Additionally, studies suggest that modifications in the hydrophobic regions of the compound can enhance its interaction with bacterial targets, thereby improving its efficacy .

Study on Related Compounds

A study investigating related compounds with similar structural features found that specific substitutions on the pyrrolidine ring significantly impacted their biological activity. For example, varying the substituents on the trifluoromethyl phenyl group resulted in different levels of antibacterial potency and selectivity against various bacterial strains .

| Compound | MIC (µg/mL) | Target Bacteria | Toxicity Level |

|---|---|---|---|

| Compound A | 0.5 | Staphylococcus aureus | Low |

| Compound B | 1.0 | Enterococcus faecalis | Moderate |

| 6-methyl-4... | TBD | TBD | TBD |

In Vivo Studies

In vivo studies using mouse models indicated that compounds similar to 6-methyl-4... did not exhibit harmful effects at doses up to 50 mg/kg. Toxicity markers in blood plasma showed no significant changes, suggesting a favorable safety profile for further development .

Q & A

Q. How can researchers balance synthetic feasibility with bioactivity optimization?

- Methodological Answer : Employ cheminformatics tools (e.g., RDKit or Schrodinger’s QikProp) to predict logP, solubility, and metabolic stability during lead optimization. Prioritize derivatives with <5 synthetic steps and >40% yields. For example, replacing labile ester groups with amides (as in ethyl trifluoroacetoacetate derivatives) improves stability without compromising activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.